molecular formula C8H8F4N2 B14849804 2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine

Cat. No.: B14849804
M. Wt: 208.16 g/mol
InChI Key: LPPYXCZCOPQDAU-UHFFFAOYSA-N
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Description

2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine is a fluorinated organic compound that features a pyridine ring substituted with fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a fluoro-substituted reagent under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of fluoro or trifluoromethyl groups with other functional groups .

Scientific Research Applications

2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the combination of its fluoro and trifluoromethyl substituents on the pyridine ring along with the ethanamine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C8H8F4N2

Molecular Weight

208.16 g/mol

IUPAC Name

2-[6-fluoro-4-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8F4N2/c9-7-4-5(8(10,11)12)3-6(14-7)1-2-13/h3-4H,1-2,13H2

InChI Key

LPPYXCZCOPQDAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)F)C(F)(F)F

Origin of Product

United States

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